Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester
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Overview
Description
Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and esterification. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester can be compared with other similar compounds, such as:
Methyl stearate: A simpler ester with different functional groups and applications.
Methyl methacrylate: Another ester used in the production of polymers and resins
Properties
Molecular Formula |
C35H47N5O6 |
---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C35H47N5O6/c1-34(2,3)30(38-32(43)45-7)31(42)39-40(22-25-16-18-26(19-17-25)27-15-11-12-20-36-27)23-29(41)28(21-24-13-9-8-10-14-24)37-33(44)46-35(4,5)6/h8-20,28-30,41H,21-23H2,1-7H3,(H,37,44)(H,38,43)(H,39,42)/t28-,29-,30+/m0/s1 |
InChI Key |
WGQXAHYRVCXBOB-OIFRRMEBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)NC(=O)OC |
Origin of Product |
United States |
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